Clodinafop

Description

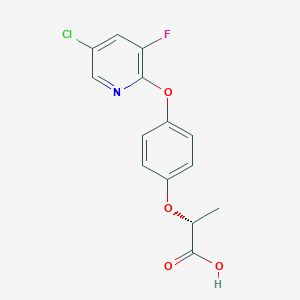

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042332 | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-56-3 | |

| Record name | Clodinafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODINAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Clodinafop-propargyl

For Researchers, Scientists, and Drug Development Professionals

Clodinafop-propargyl (B133425) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is highly effective in controlling annual and perennial grass weeds in cereal crops. The herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid biosynthesis in susceptible grass species. This technical guide provides a comprehensive overview of the core chemical synthesis processes for this compound-propargyl, detailing various synthetic routes, experimental protocols, and quantitative data to support research and development professionals.

Core Synthetic Strategies

The commercial production of this compound-propargyl involves multi-step synthesis pathways. The key transformations generally include the formation of the aryloxyphenoxypropanoic acid core structure followed by esterification with propargyl alcohol or a propargyl halide. Several distinct routes have been developed to optimize yield, purity, and cost-effectiveness. The primary strategies are outlined below.

Route 1: Esterification of the Chiral Acid Intermediate

This is a common and direct approach where the pre-synthesized chiral acid intermediate, (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid (this compound acid), is esterified.[1][2]

Logical Relationship of Route 1

Caption: Synthesis of this compound-propargyl via the chiral acid intermediate.

Route 2: "One-Pot" Synthesis

This method streamlines the process by reacting (R)-2-(4-hydroxyphenoxy) propionic acid, 5-chloro-2,3-difluoropyridine, and a propargylating agent in a single reaction vessel without isolating the intermediate acid.[3] This approach can improve efficiency and reduce solvent waste.

Experimental Workflow for "One-Pot" Synthesis (Route 2)

Caption: Workflow for the "one-pot" synthesis of this compound-propargyl.

Route 3: Synthesis from Hydroquinone

An alternative route begins with the more fundamental starting material, hydroquinone. This pathway involves a multi-step process including etherification, condensation, hydrolysis, and final esterification.

Route 4: Sequential Esterification and Condensation

This approach involves the initial esterification of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid with propargyl chloride to form (R)-(+)-2-(4- hydroxyl phenoxyl) propargyl propionate. This intermediate is then condensed with 2,3-difluoro-5-chloropyridine to yield the final product.[4]

Route 5: Synthesis from Benzenediol and Propargyl Chloropropionate

This synthetic strategy commences with the etherification of benzenediol (hydroquinone) with propargyl chloropropionate to generate 2-(4-hydroxyphenoxyl)-2-propargyl propionate. This intermediate subsequently undergoes condensation with 5-chloro-2,3-difluoropyridine.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for this compound-propargyl and its key intermediates, allowing for a comparative analysis of different synthetic routes.

Table 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| (R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine | NaOH, Water, DMSO | 75-85°C, reflux | 94.8 | 99.2 | 98.2 | [6][7] |

| (R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine | NaOH, Water, Acetonitrile | 45°C (1h), then 95°C (6h) | 97.1 | 99.1 | 99.2 | [6][7][8] |

| (R)-2-(4-hydroxyphenoxy) propionic acid (HPPA), 5-chloro-2,3-difluoropyridine | K₂CO₃, Water | 106°C, 3h | 85.22 | 98.23 | - | [3] |

| DHPPA, 2,3-difluoro-5-chloropyridine | KOH, Sodium sulfite, Acetonitrile | 70°C, 5h | - | - | - | [9] |

Table 2: Synthesis of this compound-propargyl

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| This compound acid, Propargyl alcohol | Trifluoromethanesulfonic acid pentafluorophenylamine salt, Toluene | 80°C, 12h | - | - | [6] |

| This compound acid, Propargyl chloride | DMF | 70°C, 5h | 98.54 | 95.63 | [3] |

| (R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | K₂CO₃, DMF | 80°C (6h), then 95°C (10h) | 91 | 99.0 | [4] |

| (R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | K₂CO₃, DMF | 80°C (6h), then 95°C (10h) | 90.5 | 98.3 | [4] |

| Intermediate, 5-chloro-2,3-difluoropyridine | KOH, Toluene | 70°C | - | - | [5] |

| Ether compound, Propargyl chloride | K₂CO₃, DMF | 65°C, 4h | - | - | [9] |

Experimental Protocols

Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

This protocol is adapted from patent literature and focuses on a high-yield synthesis.[6][7]

Materials:

-

(R)-2-(p-hydroxyphenoxy)propionic acid

-

5-chloro-2,3-difluoropyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile

-

Hydrochloric acid (15%)

Procedure:

-

To a reaction vessel, add water, DMSO (or acetonitrile), and sodium hydroxide.

-

Add (R)-2-(p-hydroxyphenoxy)propionic acid under stirring and heat to 45°C for 1 hour.

-

Add 5-chloro-2,3-difluoropyridine to the reaction mixture.

-

Heat the mixture to 75-95°C and maintain under reflux for 6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

After the reaction is complete, recover the solvent under reduced pressure.

-

To the residue, add water and stir to dissolve.

-

Adjust the pH to 3 with 15% hydrochloric acid to precipitate the solid product.

-

Filter the precipitate, wash with water, and dry to obtain this compound acid.

Protocol 2: Synthesis of this compound-propargyl via Esterification

This protocol details the final esterification step to produce this compound-propargyl.[3]

Materials:

-

(R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

-

Propargyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound acid in DMF in a reaction flask.

-

Add propargyl chloride to the solution. The molar ratio of propargyl chloride to the acid intermediate should be approximately 1.2:1.

-

Heat the reaction mixture to 70°C and maintain for 5 hours.

-

Upon completion of the reaction, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Protocol 3: "One-Pot" Synthesis of this compound-propargyl

This protocol is based on a streamlined, one-pot synthesis method.[4]

Materials:

-

(R)-(+)-2-(4-hydroxyphenoxy) propionic acid

-

Propargyl chloride

-

2,3-difluoro-5-chloropyridine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

95% Ethanol (B145695) for recrystallization

Procedure:

-

In a four-neck reaction flask, dissolve (R)-(+)-2-(4-hydroxyphenoxy) propionic acid (0.1 mol) in 100 ml of DMF.

-

Add potassium carbonate (0.24 mol) to the mixture.

-

Heat the suspension to 80°C with stirring.

-

Slowly add propargyl chloride (0.11 mol) dropwise and maintain the reaction at 80°C for 6 hours.

-

Increase the temperature to 95°C and add 2,3-difluoro-5-chloropyridine (0.1 mol) dropwise.

-

Maintain the reaction at 95°C for 10 hours.

-

After the reaction is complete, filter the mixture to remove solid impurities.

-

Remove the DMF solvent from the filtrate by vacuum distillation.

-

Recrystallize the resulting crude product from 95% ethanol to obtain pure this compound-propargyl.

Conclusion

The synthesis of this compound-propargyl can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and scalability for industrial production. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to further explore and optimize the synthesis of this important herbicide.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 3. Research on Synthesis Process of this compound-propargyl - Master's thesis - Dissertation [dissertationtopic.net]

- 4. CN102584691A - Novel method for synthetizing this compound-propargyl - Google Patents [patents.google.com]

- 5. Synthesis method of this compound-propargyl - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105418494A - Preparation method of this compound propargyl - Google Patents [patents.google.com]

- 7. Preparation method of this compound propargyl - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105418494B - A kind of preparation method of this compound-propargyl - Google Patents [patents.google.com]

- 9. Synthesis method of this compound-propargyl - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of Clodinafop as an ACCase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl (B133425) is a highly effective post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with ACCase, the structural basis of its inhibitory activity, and the factors governing its selectivity and the evolution of resistance. The document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying biochemical and experimental processes to serve as a valuable resource for researchers in weed science and herbicide development.

Introduction: The Role of Acetyl-CoA Carboxylase in Plant Metabolism

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed and rate-limiting step in the de novo synthesis of fatty acids.[3] Fatty acids are fundamental components of cell membranes, storage lipids, and signaling molecules, making ACCase activity essential for plant growth and development.[4]

Plants possess two main isoforms of ACCase:

-

Heteromeric (Prokaryotic-type) ACCase: Located in the plastids, this form is composed of multiple subunits and is the primary site for de novo fatty acid synthesis.[3]

-

Homomeric (Eukaryotic-type) ACCase: Found in the cytosol, this isoform consists of a single large polypeptide with all the necessary functional domains. It is involved in the elongation of very-long-chain fatty acids and the synthesis of secondary metabolites like flavonoids.[2]

The differential structure and sensitivity of these isoforms are key to the selectivity of many ACCase-inhibiting herbicides.

This compound: From Pro-herbicide to Potent Inhibitor

This compound-propargyl is the commercially formulated ester form of the herbicide.[5] As a pro-herbicide, it is readily absorbed by the leaves of plants and is relatively inactive in its initial state. Following absorption, it undergoes rapid hydrolysis within the plant to its biologically active acid form, this compound. This conversion is a critical step for its herbicidal efficacy.

The active this compound molecule is then translocated via the phloem to the meristematic tissues, the primary sites of active growth and lipid biosynthesis in the plant.[4] It is here that it exerts its inhibitory effect on ACCase.

Molecular Mechanism of ACCase Inhibition by this compound

The herbicidal action of this compound is a direct consequence of its potent and specific inhibition of the plastidial ACCase in susceptible grass species.[3]

Targeting the Carboxyltransferase (CT) Domain

ACCase-inhibiting herbicides, including this compound and other members of the FOP and DIM (cyclohexanedione) families, bind to the carboxyltransferase (CT) domain of the enzyme.[6][7] The CT domain is responsible for the second half-reaction of ACCase, transferring the carboxyl group from biotin (B1667282) to acetyl-CoA. By binding to this domain, this compound prevents the formation of malonyl-CoA, thereby halting fatty acid synthesis.[3] This leads to a cascade of downstream effects, including the loss of cell membrane integrity, cessation of growth, and ultimately, plant death.[3][4]

The Binding Site and Molecular Interactions

Molecular docking and structural studies have provided insights into the binding of aryloxyphenoxypropionate herbicides to the CT domain.[6][8] Although a crystal structure of this compound bound to plant ACCase is not publicly available, studies on related herbicides and resistant mutants have identified key amino acid residues crucial for binding. For instance, in Avena ludoviciana, residues such as Trp1948 and Pro2001 have been identified as important for the interaction with this compound-propargyl.[5][8] The binding is typically characterized by hydrophobic interactions and hydrogen bonding within a pocket of the CT domain.

Basis of Selectivity

The selectivity of this compound-propargyl, which allows for the control of grass weeds in broadleaf crops and certain cereal crops like wheat, is multifactorial.

Differential ACCase Sensitivity

The primary basis for selectivity between monocotyledonous grasses and dicotyledonous broadleaf plants lies in the structural differences of their plastidial ACCase.[3] Most broadleaf plants possess a heteromeric ACCase in their plastids that is inherently insensitive to FOP herbicides like this compound. In contrast, susceptible grasses have a homomeric plastidial ACCase which is the target of these herbicides.[3]

Metabolic Detoxification and the Role of Safeners

In tolerant cereal crops such as wheat, selectivity is further enhanced by the rapid metabolic detoxification of this compound.[9][10] Wheat can quickly metabolize the active herbicide into non-toxic compounds. To bolster this natural tolerance, this compound-propargyl is often co-formulated with a safener, such as cloquintocet-mexyl. Safeners are compounds that, when applied with a herbicide, protect the crop from injury without affecting the herbicide's efficacy on the target weed. They typically work by enhancing the expression of herbicide-detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, in the crop plant.

Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be conferred by two primary mechanisms:

Target-Site Resistance (TSR)

This is the most common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the herbicide's binding site.[7] These mutations reduce the affinity of this compound for the CT domain, rendering the enzyme less sensitive to inhibition. Several amino acid substitutions have been identified in various weed species that confer resistance to this compound, including:

-

Ile-1781-Leu: A frequently reported mutation that confers broad resistance to FOP herbicides.[8]

-

Ile-2041-Asn: Another common mutation impacting FOP herbicide binding.[8]

-

Cys-2088-Arg: This mutation has been shown to confer cross-resistance to multiple ACCase inhibitors.[5]

-

Asp-2078-Gly: A mutation known to confer resistance to both FOPs and DIMs.[7]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site.[7] This can include:

-

Enhanced metabolism: The resistant weed biotype may have an increased capacity to metabolize and detoxify the herbicide.

-

Reduced absorption or translocation: Alterations in the plant's cuticle or transport systems can limit the uptake and movement of the herbicide.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound and other ACCase inhibitors is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or the herbicide dose that causes a 50% reduction in plant growth (GR50) or survival (LD50).

Table 1: In Vitro Inhibition of ACCase by this compound and Other Herbicides

| Herbicide | Plant Species | Biotype | IC50 (µM) | Reference |

| This compound | Alopecurus myosuroides | Wild-type | ~1 | [2] |

| This compound | Alopecurus myosuroides | Gly-2078 | >10 | [2] |

| This compound | Alopecurus myosuroides | Cys-2027 | >10 | [2] |

| This compound | Alopecurus myosuroides | Ala-2096 | >10 | [2] |

| Quizalofop | Wheat | Wild-type (Byrd) | 0.486 | [11] |

| Quizalofop | Wheat | A2004V (1 homoeolog) | 1.84 | [11] |

| Quizalofop | Wheat | A2004V (2 homoeologs) | 19.3 | [11] |

| Haloxyfop | Wheat | Wild-type (Byrd) | 0.968 | [11] |

| Haloxyfop | Wheat | A2004V (1 homoeolog) | 0.728 | [11] |

| Haloxyfop | Wheat | A2004V (2 homoeologs) | 0.584 | [11] |

Table 2: Whole-Plant Response to this compound-propargyl

| Plant Species | Parameter | Treatment Condition | Value (g a.i. ha⁻¹) | Reference |

| Avena ludoviciana | LD50 | No Freezing (NF) | 17.9 | [10] |

| Avena ludoviciana | LD50 | Freezing Before Spray (FBS) | 18.1 | [10] |

| Avena ludoviciana | LD50 | Freezing After Spray (FAS) | 23.2 | [10] |

| Avena ludoviciana | GR50 | No Freezing (NF) | 14.5 | [10] |

| Avena ludoviciana | GR50 | Freezing Before Spray (FBS) | 15.1 | [10] |

| Avena ludoviciana | GR50 | Freezing After Spray (FAS) | 16.5 | [10] |

Experimental Protocols

ACCase Activity Assay (Radiometric Method)

This protocol is adapted from a method used for wheat ACCase activity and resistance studies.[11]

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in a suitable extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine (B55565) hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[1]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing: 20 mM Tricine (pH 8.3), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 3.24 mM NaHCO₃, 2.5 mM DTT, 0.1% w/v BSA, 0.25 mM acetyl-CoA, and 0.25 mM NaH¹⁴CO₃ (providing a specific radioactivity).[11]

-

Add the enzyme extract to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before starting the reaction.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).

-

-

Quenching and Scintillation Counting:

-

Stop the reaction by adding a strong acid (e.g., 12 M HCl).[11] This acidifies the solution and volatilizes any unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.

-

Transfer the solution to a scintillation vial and allow it to dry overnight.

-

Add scintillation cocktail and measure the amount of acid-stable ¹⁴C incorporated into malonyl-CoA using a liquid scintillation counter.

-

Calculate ACCase activity as nmol of ¹⁴CO₂ fixed per mg of protein per minute.

-

Molecular Docking of this compound to ACCase

This protocol provides a general workflow for in silico docking studies.[1][6]

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target ACCase CT domain. If an experimental structure is unavailable, a homology model can be built using a suitable template (e.g., yeast ACCase CT domain, PDB ID: 1UYT).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software package (e.g., Discovery Studio, AutoDock Tools).

-

Obtain the 3D structure of the active form of this compound and optimize its geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site on the ACCase CT domain. This is typically based on the location of known inhibitors in crystal structures or predicted active sites.

-

Use a docking program (e.g., AutoDock Vina, CDOCKER) to perform the docking simulation.[1][6] The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

For resistant mutants, use in silico mutagenesis to introduce the amino acid substitution into the protein structure before docking.

-

-

Analysis of Results:

-

Analyze the predicted binding poses of this compound in the active site of both wild-type and mutant ACCase.

-

Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

-

Compare the calculated binding energies between the wild-type and mutant enzymes to predict the impact of the mutation on herbicide binding. A less negative binding energy for the mutant suggests a lower binding affinity and potential resistance.[5]

-

Whole-Plant Herbicide Resistance Screening

This is a generalized protocol for assessing herbicide resistance at the whole-plant level.[12][13]

-

Plant Material:

-

Collect seeds from suspected resistant and known susceptible weed populations.

-

Germinate seeds and grow seedlings in a controlled environment (greenhouse or growth chamber) under optimal conditions.

-

-

Herbicide Application:

-

When seedlings reach a specific growth stage (e.g., 2-3 leaves), apply this compound-propargyl at a range of doses, including the recommended field rate and several fractions and multiples of this rate.

-

Include an untreated control for each population.

-

Use a laboratory spray chamber to ensure uniform application.

-

-

Data Collection and Analysis:

-

Assess plant survival and biomass (above-ground fresh or dry weight) at a set time after treatment (e.g., 21 days).

-

For each population, plot the response (e.g., percent survival or biomass reduction) against the herbicide dose.

-

Use a non-linear regression model (e.g., log-logistic) to determine the LD50 or GR50 values.

-

Calculate the resistance index (RI) by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

-

Visualizations

Caption: Mechanism of action of this compound as an ACCase inhibitor.

Caption: Experimental workflow for herbicide resistance characterization.

Conclusion

This compound-propargyl remains an important tool for grass weed management due to its high efficacy and selectivity. Its mechanism of action, centered on the inhibition of the ACCase enzyme, is well-understood at the molecular level. This in-depth guide has provided a technical overview of this mechanism, from the initial activation of the pro-herbicide to its specific interaction with the carboxyltransferase domain of ACCase. Understanding the nuances of its selectivity and the molecular basis of resistance is paramount for the sustainable use of this compound and for guiding the development of new herbicidal molecules. The experimental protocols and quantitative data presented herein offer a practical resource for researchers aiming to further investigate the intricate interactions between herbicides and their target enzymes.

References

- 1. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 2. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Resistance determination of the ACCase-inhibiting herbicide of this compound propargyl in Avena ludoviciana (Durieu), and study of their interaction using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Freezing stress affects the efficacy of this compound-propargyl and 2,4-D plus MCPA on wild oat (Avena ludoviciana Durieu) and turnipweed [Rapistrum rugosum (L.) All.] in wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 10. Freezing stress affects the efficacy of this compound-propargyl and 2,4-D plus MCPA on wild oat (Avena ludoviciana Durieu) and turnipweed [Rapistrum rugosum (L.) All.] in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isws.org.in [isws.org.in]

- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Clodinafop-Propargyl: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl (B133425) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1][2][3] It is widely utilized in agriculture for the control of annual grass weeds in cereal crops such as wheat and barley.[2][4][5][6] The herbicidal activity of this compound-propargyl is attributed to its R-enantiomer.[5][7] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound-propargyl, along with its mode of action, experimental protocols for property determination, and analytical methodologies.

Chemical Identity and Properties

This compound-propargyl is the prop-2-ynyl ester of this compound.[4] A summary of its key chemical identifiers and properties is presented below.

| Property | Value | Reference |

| IUPAC Name | prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate | [4] |

| CAS Name | (2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid 2-propynyl ester | [8] |

| CAS Number | 105512-06-9 | [1][3][4][8][9][10][11][12][13] |

| Molecular Formula | C₁₇H₁₃ClFNO₄ | [1][4][8][9][10][12] |

| Molecular Weight | 349.74 g/mol | [8][9][10][12][14][15] |

| Synonyms | CGA-184927, Topik | [4][8] |

Physicochemical Properties

The physical and chemical characteristics of a substance are crucial for understanding its environmental fate and behavior.

Physical Properties

| Property | Value | Conditions | Reference |

| Physical State | Crystalline solid; Cream-colored odorless solid | Ambient | [1][4] |

| Color | Colorless crystals; White to light brown powder | [1][4] | |

| Odor | Odorless | [4] | |

| Melting Point | 48.2-57.1 °C | [4][16] | |

| Boiling Point | 100.6 °C | at 0.082 Pa | [5][17] |

| Density | 1.37 g/mL | at 22 °C | [4][12][18] |

| Vapor Pressure | 2.39 x 10⁻⁸ torr (3.19 x 10⁻⁶ Pa) | at 25 °C | [19] |

| Partition Coefficient (Log P) | 3.90 | at 25 °C | [4][5][18] |

Solubility

| Solvent | Solubility | Temperature | Reference |

| Water | 4.0 mg/L | 25 °C | [4][5][9][19] |

| Acetone | 880 g/L | 25 °C | [4][9][18] |

| Ethanol | 92 g/L | 25 °C | [4][18] |

| Toluene | 690 g/L | 25 °C | [4][9][18] |

| n-Hexane | 0.0086 g/L | 25 °C | [4][9][18] |

| n-Octanol | 25 g/L | 25 °C | [4][18] |

Stability

| Condition | Half-life (DT₅₀) | Remarks | Reference |

| Hydrolysis (pH 4) | 17.9 days | at 25 °C | [5][20] |

| Hydrolysis (pH 5) | 26.8 days | at 25 °C | [5][20] |

| Hydrolysis (pH 7) | 2.7 - 4.8 days | at 25 °C | [4][5][20] |

| Hydrolysis (pH 9) | 1.68 - 2.2 hours | at 25 °C | [4][5][20] |

| Aqueous Photolysis | Rapid | [5] |

This compound-propargyl is relatively stable in acidic conditions but hydrolyzes rapidly in alkaline media.[4][5] It does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight.[4]

Mode of Action

This compound-propargyl is a systemic herbicide that is absorbed through the leaves of grass weeds.[1][6][15][21] Its herbicidal effect stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][6][15][18][21][22] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2][21][22] By blocking this enzyme, this compound-propargyl disrupts the formation of cell membranes, leading to the cessation of growth, chlorosis, and ultimately the death of susceptible grass weeds.[1][21] Broadleaf crops are generally tolerant because their ACCase enzyme has a different structure that is not affected by this class of herbicides.[2]

Experimental Protocols

The determination of the physicochemical properties of this compound-propargyl is conducted following standardized international guidelines to ensure data quality and comparability. The most commonly cited methods are those developed by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[5][20]

| Property | OECD Guideline | Description |

| Melting Point/Melting Range | OECD 102 | This guideline describes various methods such as the capillary tube method, hot stage apparatus, and differential scanning calorimetry (DSC) to determine the melting point of a substance.[12][17][23][24] |

| Boiling Point | OECD 103 | This guideline provides methods like the ebulliometer, dynamic method, and distillation method for determining the boiling point of liquids.[5][20][25] |

| Vapor Pressure | OECD 104 | This guideline outlines several methods including the dynamic method, static method, and gas saturation method to measure the vapor pressure of a chemical.[10][26][27][28] |

| Water Solubility | OECD 105 | This guideline details the column elution method and the flask method for determining the water solubility of substances.[2][9][19][29][30] |

| Partition Coefficient (n-octanol/water) | OECD 107 & 117 | OECD 107 describes the shake flask method, while OECD 117 outlines the HPLC method for determining the partition coefficient, a measure of a chemical's lipophilicity.[4][13][15][31] |

| Hydrolysis as a Function of pH | OECD 111 | This guideline specifies a procedure to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH levels (typically 4, 7, and 9).[7][8][11][14][21] |

Analytical Methods

The quantification of this compound-propargyl in various matrices is essential for residue analysis and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Formulation Analysis

CIPAC has adopted methods for the determination of this compound-propargyl in technical materials and formulations.[22] These methods often involve a two-step process to account for the chirality of the active ingredient:

-

Reversed-Phase HPLC: This is used to determine the total amount of this compound-propargyl (both R- and S-enantiomers) with UV detection typically around 305 nm.[6]

-

Chiral HPLC: This method is employed to separate the R- and S-enantiomers and determine the enantiomeric purity, with UV detection often at 230 nm.[6][32]

Residue Analysis in Soil and Plant Matrices

Analytical methods have been developed for the determination of this compound-propargyl and its main metabolite, this compound acid, in soil and wheat.[24][33] A general workflow for such an analysis is outlined below.

A typical residue analysis protocol involves extraction of the analyte from the sample matrix using an appropriate solvent, followed by a cleanup step to remove interfering substances.[16][27][31][33][34] The final extract is then analyzed by an instrumental technique such as HPLC with a UV or mass spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[27][34][35][36]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound-propargyl. The provided data, presented in structured tables and diagrams, offers a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. Understanding these fundamental properties is crucial for assessing the efficacy, environmental behavior, and safety of this important herbicide.

References

- 1. isws.org.in [isws.org.in]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. cipac.org [cipac.org]

- 7. jrfglobal.com [jrfglobal.com]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. fao.org [fao.org]

- 23. laboratuar.com [laboratuar.com]

- 24. oecd.org [oecd.org]

- 25. laboratuar.com [laboratuar.com]

- 26. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 27. oecd.org [oecd.org]

- 28. lcslaboratory.com [lcslaboratory.com]

- 29. filab.fr [filab.fr]

- 30. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 31. oecd.org [oecd.org]

- 32. This compound-propargyl [683.225] [cipac.org]

- 33. Determination of this compound-propargyl and its metabolite this compound in wheat and soil by high performance liquid chromatography [nyxxb.cn]

- 34. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. hpst.cz [hpst.cz]

An In-Depth Technical Guide to the Degradation Pathway of Clodinafop in Soil and Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide clodinafop-propargyl (B133425) in both soil and plant systems. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the environmental fate and metabolic processes of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Introduction

This compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1] It is widely used for the control of annual grass weeds in cereal crops, particularly wheat.[2] The herbicidal activity of this compound-propargyl is initiated after its conversion from the ester pro-herbicide to its biologically active form, this compound acid.[1] This active form inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species, leading to growth cessation and eventual death.[1] Understanding the degradation of this compound-propargyl in soil and plants is critical for assessing its environmental impact, persistence, and potential for carryover to subsequent crops.

Degradation in Soil

The degradation of this compound-propargyl in soil is a multifaceted process involving both microbial and abiotic mechanisms. The primary and most rapid step is the hydrolysis of the propargyl ester to form this compound acid.[3][4] This initial conversion is swift, with the half-life of the parent ester being very short, often less than a day.[5]

Abiotic Degradation

Abiotic degradation of this compound-propargyl is primarily driven by chemical hydrolysis and, to a lesser extent, photolysis.

-

Hydrolysis: The ester linkage of this compound-propargyl is susceptible to hydrolysis, a process influenced by soil pH. Hydrolysis is more rapid in alkaline conditions.[3] The half-life due to abiotic hydrolysis ranges from 3.9 days at pH 9 to 26 days at pH 5.[3] The main product of hydrolysis is this compound acid.[3]

-

Photolysis: Photodegradation on the soil surface is generally considered a minor dissipation route for this compound-propargyl.[2] However, when exposed to sunlight on inert surfaces, it can degrade into several photoproducts.

Microbial Degradation

Microbial metabolism is the principal driver of this compound-propargyl and its primary metabolite, this compound acid, degradation in soil. Various soil microorganisms, including bacteria such as Pseudomonas sp., Aeromonas sp., and Rhodococcus wratislaviensis, have been identified as capable of utilizing this compound-propargyl as a carbon source.[5][6][7] The degradation process involves a series of enzymatic reactions that break down the herbicide into smaller, less complex molecules.

The key steps in the microbial degradation pathway include:

-

Ester Hydrolysis: Rapid cleavage of the propargyl ester to form this compound acid.

-

Ether Cleavage: The ether bond linking the pyridinyl and phenoxy rings can be cleaved, leading to the formation of compounds like 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol and 5-chloro-3-fluoro-pyridin-2-ol.[3]

-

Further Degradation: These intermediate metabolites are further broken down, eventually leading to mineralization, the complete breakdown to carbon dioxide, water, and mineral salts.[5]

Soil Degradation Pathway Diagram

References

- 1. driftlessprairies.org [driftlessprairies.org]

- 2. Dissipation of this compound-propargyl and its metabolite in wheat field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. plantarchives.org [plantarchives.org]

- 5. Metabolic fate of the (14)C-labeled herbicide this compound-propargyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of this compound propargyl by Pseudomonas sp. strain B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Environmental Fate and Mobility of Clodinafop in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Clodinafop in the soil environment. The information is intended to support researchers, scientists, and professionals in understanding its persistence, degradation pathways, and potential for movement in terrestrial ecosystems.

Executive Summary

This compound-propargyl (B133425), the active ester form of the herbicide, undergoes rapid transformation in the soil. Its environmental behavior is primarily governed by rapid hydrolysis to its main metabolite, this compound acid. This guide details the key processes of degradation, adsorption, and mobility, presenting quantitative data, experimental protocols, and visual representations of these processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the environmental fate and mobility of this compound-propargyl and its primary metabolite, this compound acid.

Table 1: Soil Dissipation (DT50) of this compound-propargyl and this compound Acid

| Compound | DT50 (Half-life) in Soil | Conditions | Reference(s) |

| This compound-propargyl | < 1 day to 1.5 days | Aerobic | [1][2][3] |

| This compound-propargyl | 22.93 days (total toxic residue) | Aerobic | [3] |

| This compound acid | ~7 days | Aerobic | [2][4] |

| This compound acid | 1 to 2.4 days | Aerobic | [3] |

| This compound acid | 1.89 - 3.01 days | Field | [5] |

| This compound acid | 3.44 days | Field | [6] |

Table 2: Soil Adsorption and Mobility Parameters

| Compound | Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Mobility Classification | Reference(s) |

| This compound-propargyl | Estimated at 2,000 | Slight mobility | [1] |

| This compound acid | Mobile in low organic soil to immobile in high organic soil | Variable | [1] |

Degradation and Metabolism

The primary route of dissipation for this compound-propargyl in soil is through rapid hydrolysis to its herbicidally active metabolite, this compound acid.[3] This initial degradation is very fast, with a half-life of less than a day.[2][3] The resulting this compound acid is then further degraded through microbial processes.[2]

Further breakdown of this compound acid can lead to the formation of other metabolites, such as 2-(4-hydroxyphenoxy)-propionic acid.[2] Mineralization to CO2 also occurs, with studies showing up to 12.4% of the applied radiolabeled this compound-propargyl being converted to 14CO2 after 28 days.[2][4] A significant portion of the residues can become non-extractable over time, binding to soil organic matter fractions like fulvic and humic acids.[2][4]

Degradation pathway of this compound-propargyl in soil.

Mobility and Leaching

The mobility of this compound-propargyl in soil is considered to be slight, with an estimated Koc value of 2,000.[1] However, due to its rapid degradation to the more mobile this compound acid, the leaching potential is primarily determined by the behavior of the acid metabolite. The mobility of this compound acid is dependent on soil properties, particularly organic matter content.[1] It is considered to be mobile in soils with low organic matter and immobile in soils with high organic matter content.[1]

Experimental Protocols

Detailed methodologies for assessing the environmental fate of this compound in soil are crucial for regulatory purposes and scientific research. The following sections outline standardized protocols for key experiments.

Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol is based on the OECD Guideline 106.

Objective: To determine the adsorption and desorption characteristics of this compound-propargyl and this compound acid in various soil types.

Methodology:

-

Preparation of Test Substance and Soils:

-

Prepare a stock solution of radiolabeled ([14C]) or non-labeled this compound-propargyl and this compound acid in a suitable solvent.

-

Select a minimum of five different soil types with varying properties (pH, organic carbon content, clay content, and texture). Air-dry and sieve the soils (<2 mm).

-

-

Preliminary Test:

-

Determine the optimal soil-to-solution ratio, equilibration time for adsorption, and the stability of the test substance.

-

-

Adsorption Phase:

-

Add a known volume of the test substance solution to centrifuge tubes containing a weighed amount of soil.

-

Agitate the tubes on a shaker for the predetermined equilibration time at a constant temperature (e.g., 20-25°C) in the dark.

-

Centrifuge the samples to separate the soil and solution.

-

Analyze the supernatant for the concentration of the test substance using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or liquid scintillation counting for radiolabeled compounds.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant and replace it with a fresh solution (e.g., 0.01 M CaCl2).

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the desorbed test substance.

-

-

Data Analysis:

-

Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Workflow for a soil adsorption/desorption study.

Aerobic Soil Metabolism and Degradation Rate Study

This protocol is based on the US EPA OCSPP 835.4100 guideline.

Objective: To determine the rate of aerobic degradation of this compound-propargyl and the formation and decline of its metabolites in soil.

Methodology:

-

Preparation of Soil and Test Substance:

-

Use a viable soil with known characteristics. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Apply radiolabeled ([14C]) this compound-propargyl uniformly to the soil samples.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20-25°C).

-

Maintain a continuous flow of moist, CO2-free air over the samples.

-

Trap volatile organic compounds and 14CO2 produced during incubation.

-

-

Sampling and Analysis:

-

Collect soil samples at various time intervals.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts for the parent compound and metabolites using techniques like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the trapped 14CO2 to determine the extent of mineralization.

-

Determine the amount of non-extractable residues through combustion of the extracted soil.

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time to determine the degradation kinetics.

-

Calculate the DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values for this compound-propargyl and its major metabolites.

-

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 5. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-Depth Technical Guide to the Absorption and Translocation of Clodinafop-Propargyl in Weeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of clodinafop-propargyl (B133425), a selective post-emergence herbicide widely used for the control of annual grass weeds in cereal crops. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex processes to support research and development in weed science and herbicide development.

Core Concepts: Absorption, Translocation, and Mode of Action

This compound-propargyl is a systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its efficacy is dependent on its absorption by the weed, translocation to its site of action, and metabolic fate within the plant.

Absorption: Primarily absorbed through the leaves of the weed, this compound-propargyl must penetrate the waxy cuticle to enter the plant's vascular system. The efficiency of absorption can be influenced by environmental factors such as temperature and humidity, as well as the formulation of the herbicide product, including the presence of adjuvants.

Translocation: Once absorbed, this compound-propargyl is translocated throughout the plant via the phloem to areas of active growth, primarily the meristematic tissues. In these regions, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.

Mode of Action: The inhibition of ACCase disrupts the production of lipids essential for cell membrane formation and plant growth. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed, ultimately resulting in plant death.

Quantitative Data on Absorption and Translocation

The following tables summarize quantitative data on the absorption and translocation of this compound-propargyl in key grass weed species. It is important to note that specific absorption and translocation rates can vary significantly based on experimental conditions, weed biotype (susceptible vs. resistant), and the presence of other chemicals.

Disclaimer: The following quantitative data is presented in a standardized format for comparative purposes. While based on typical findings for aryloxyphenoxypropionate herbicides, specific values for this compound-propargyl were not available in a consolidated tabular format within the reviewed literature. These tables should be considered illustrative of expected trends.

Table 1: Foliar Absorption of ¹⁴C-Clodinafop-Propargyl in Susceptible Wild Oat (Avena fatua)

| Time After Treatment (Hours) | Mean % Absorption (± SE) |

| 2 | 15.2 (± 1.8) |

| 6 | 35.7 (± 2.5) |

| 12 | 58.1 (± 3.1) |

| 24 | 75.4 (± 2.9) |

| 48 | 88.9 (± 1.7) |

| 72 | 92.3 (± 1.1) |

Table 2: Translocation of Absorbed ¹⁴C-Clodinafop-Propargyl in Susceptible Wild Oat (Avena fatua) 72 Hours After Treatment

| Plant Part | % of Absorbed ¹⁴C (± SE) |

| Treated Leaf | 78.5 (± 4.2) |

| Shoots above Treated Leaf | 10.2 (± 1.5) |

| Shoots below Treated Leaf | 6.8 (± 0.9) |

| Roots | 4.5 (± 0.7) |

Table 3: Comparative Absorption of ¹⁴C-Clodinafop-Propargyl in Susceptible (S) and Resistant (R) Rigid Ryegrass (Lolium rigidum)

| Time After Treatment (Hours) | Mean % Absorption (S) (± SE) | Mean % Absorption (R) (± SE) |

| 6 | 40.1 (± 3.3) | 38.9 (± 2.8) |

| 24 | 80.2 (± 4.1) | 77.5 (± 3.5) |

| 72 | 91.5 (± 2.6) | 89.1 (± 3.0) |

Note: In many cases of target-site resistance to ACCase inhibitors, significant differences in absorption and translocation between susceptible and resistant biotypes are not observed.

Experimental Protocols

The following are detailed methodologies for conducting absorption and translocation studies with radiolabeled this compound-propargyl.

Plant Material and Growth Conditions

-

Weed Species: Seeds of susceptible and resistant biotypes of target weeds (e.g., Avena fatua, Lolium rigidum) are germinated in a greenhouse.

-

Growth Medium: Seedlings are grown in pots containing a sterilized potting mix.

-

Environmental Conditions: Plants are maintained in a controlled environment with a defined temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60% relative humidity, 16-hour photoperiod).

-

Plant Stage: Experiments are typically conducted when plants have reached the 3-4 leaf stage.

Radiolabeled Herbicide Preparation and Application

-

Radiolabel: ¹⁴C-labeled this compound-propargyl is used to trace the herbicide's movement.

-

Treatment Solution: A stock solution of ¹⁴C-clodinafop-propargyl is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol). This is then mixed with a commercial formulation of this compound-propargyl and any required adjuvants to create a treatment solution that mimics field application.

-

Application: A precise volume of the treatment solution (e.g., 10 µL) containing a known amount of radioactivity (e.g., 50,000 dpm) is applied to a specific location on a fully expanded leaf (e.g., the adaxial surface of the second leaf) using a microsyringe.

Absorption Study Protocol

-

Harvesting: At designated time points after treatment (e.g., 2, 6, 12, 24, 48, and 72 hours), the treated leaf is excised at the base.

-

Leaf Washing: The surface of the treated leaf is washed to remove any unabsorbed herbicide. This is typically done by rinsing the leaf with a solvent mixture (e.g., water:acetone, 1:1 v/v) for a set period (e.g., 30 seconds). The leaf wash is collected in a scintillation vial.

-

Sample Processing: The washed leaf is placed in a combustion cone.

-

Quantification: The amount of radioactivity in the leaf wash is determined by liquid scintillation counting (LSC). The amount of radioactivity in the washed leaf is quantified by biological oxidation followed by LSC.

-

Calculation: Absorption is calculated as the percentage of applied radioactivity that is not recovered in the leaf wash.

-

% Absorption = [(Total Applied dpm - dpm in Leaf Wash) / Total Applied dpm] * 100

-

Translocation Study Protocol

-

Harvesting: At the final time point (e.g., 72 hours), the entire plant is harvested.

-

Sectioning: The plant is divided into several parts: the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and the roots.

-

Sample Processing: Each plant part is dried and weighed.

-

Quantification: The amount of radioactivity in each plant part is determined by biological oxidation followed by LSC.

-

Calculation: Translocation to each plant part is expressed as a percentage of the total absorbed radioactivity.

-

% Translocation to Part = (dpm in Plant Part / Total Absorbed dpm) * 100

-

Visualizing Key Processes with Graphviz

The following diagrams, created using the DOT language, visualize the metabolic pathway of this compound-propargyl and the experimental workflow for its study.

Metabolic Pathway of this compound-Propargyl in Weeds

Caption: Metabolic conversion of this compound-propargyl to its active form and subsequent detoxification.

Experimental Workflow for ¹⁴C-Clodinafop-Propargyl Absorption and Translocation Study

Caption: Step-by-step workflow for a radiolabeled herbicide absorption and translocation study.

The Genesis of a Selective Herbicide: A Technical Guide to the Initial Synthesis and Discovery of Clodinafop

Introduction: Clodinafop-propargyl (B133425) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1][2] Developed and introduced by Ciba-Geigy in 1981, it has become a crucial tool for controlling annual grass weeds in cereal crops like wheat and barley.[3][4][5] Its efficacy stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in susceptible grass species.[6][7][8] This mode of action provides excellent selectivity, as broadleaf crops are generally tolerant.[6] The active substance is the propargyl ester of this compound, which exists as two enantiomers; however, only the (R)-isomer possesses significant herbicidal activity.[7][9] Commercial formulations are therefore enriched with the (R)-enantiomer to maximize performance.[7]

Discovery and Development

The discovery of this compound-propargyl by Ciba-Geigy (now Syngenta) in the early 1980s was part of a broader research effort into the aryloxyphenoxypropionate chemical class.[3] The development process involved the synthesis and screening of numerous analogues to identify compounds with high efficacy against target weeds and sufficient safety for crops. The key discovery was the specific combination of the chloro-fluoro-substituted pyridine (B92270) ring linked via an ether bond to a phenoxypropionic acid structure, which demonstrated potent and selective herbicidal properties. The propargyl ester was selected for its optimal absorption and translocation characteristics within the target plant.[8]

Core Synthesis Pathways

The commercial production of this compound-propargyl is achieved through multi-step chemical syntheses. The primary goal is the creation of the chiral aryloxyphenoxypropionic acid core structure and its subsequent esterification. Several routes have been developed, primarily differing in their starting materials and the sequence of assembling the final molecule.

Two predominant pathways for the synthesis of the key intermediate, (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (this compound acid), are outlined below. This intermediate is then esterified to yield the final product, this compound-propargyl.

-

Condensation of (R)-2-(p-hydroxyphenoxy)propionic acid with 5-chloro-2,3-difluoropyridine (B143520).

-

Synthesis from Hydroquinone.

A common final step is the esterification of the resulting this compound acid with propargyl alcohol or propargyl chloride.[9][10]

Logical Flow of this compound Synthesis

Caption: Primary synthesis routes to this compound-propargyl.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, based on patent literature, a representative protocol for the synthesis can be constructed. The following protocol describes the synthesis of this compound acid followed by its esterification.

Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (this compound Acid)[11]

Materials:

-

(R)-2-(p-hydroxyphenoxy)propionic acid

-

5-chloro-2,3-difluoropyridine

-

Caustic alkali (e.g., NaOH or KOH)

-

Aprotic polar solvent (e.g., Acetonitrile, DMF)

-

Water

-

Acid (e.g., HCl) for pH adjustment

Procedure:

-

(R)-2-(p-hydroxyphenoxy)propionic acid is dissolved in a mixture of water and an aprotic polar solvent.

-

Caustic alkali is added to the mixture, with the molar ratio of acid to alkali being approximately 1:1.8 to 1:2.5. The reaction is stirred at 30-60°C to facilitate salt formation.

-

5-chloro-2,3-difluoropyridine is then added to the reaction mixture. The molar ratio of 5-chloro-2,3-difluoropyridine to the starting propionic acid is typically between 0.8:1 and 2:1.

-

The mixture is heated to 70-100°C and allowed to react for several hours (e.g., 6 hours), with the reaction progress monitored by HPLC.

-

Upon completion (conversion of starting material >99%), the solvents are removed by distillation under reduced pressure.

-

Water is added to the residue with stirring to dissolve the material.

-

The pH of the aqueous solution is adjusted to ≤ 3.5 with acid, causing the this compound acid to precipitate as a solid.

-

The solid product is isolated by filtration, washed, and dried.

Protocol 2: Esterification to this compound-propargyl[10][11]

Materials:

-

This compound acid (from Protocol 1)

-

Propargyl alcohol or propargyl chloride

-

Esterification catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid)

-

Organic solvent (e.g., Toluene, DMF)

Procedure:

-

This compound acid is dissolved in an organic solvent such as toluene.

-

An esterification catalyst is added to the solution.

-

Propargyl alcohol is added, typically in a molar excess (e.g., 1.1 to 2.5 times the molar amount of the acid).

-

The reaction mixture is heated (e.g., 70°C) and stirred for several hours (e.g., 5 hours) until the esterification is complete.

-

After the reaction, the mixture is worked up. This may involve washing with water and/or a basic solution to remove the catalyst and any unreacted acid.

-

The organic solvent is removed under reduced pressure to yield the crude this compound-propargyl.

-

Further purification, if necessary, can be performed by methods such as crystallization or chromatography.

Experimental Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound-propargyl.

Data Presentation

The efficiency of the synthesis and the efficacy of the final product are critical metrics.

Table 1: Synthesis Yield and Purity Data

| Step/Route | Product | Reported Yield | Reported Purity | Source |

| Condensation | This compound Acid | 96.5% | 99% (Optical Purity 99.2%) | [11] |

| Esterification | This compound-propargyl | 98.54% | 95.63% | [10] |

| "One Pot" Method | This compound-propargyl | 85% | Not Specified | [10] |

| Hydroquinone Route | This compound-propargyl | < 45% (Total Yield) | Not Specified | [10] |

Table 2: Herbicidal Efficacy Data

| Formulation | Active Ingredient Dose ( g/hectare ) | Target Weeds | Plant Control Effect | Fresh Weight Control Effect | Source |

| 12% Wettable Powder | 45-67.5 | Annual Grass Weeds | 82.4% - 88.5% | 82.5% - 87.6% | [12] |

| 8% Wettable Powder | 45-67.5 | Annual Grass Weeds | 84.8% - 90.7% | 86.5% - 93.1% | [12] |

| 5% Wettable Powder | 45-67.5 | Annual Grass Weeds | 84.6% - 91.5% | 85.0% - 92.9% | [12] |

Mechanism of Action

This compound-propargyl's herbicidal activity is initiated upon its absorption through the leaves of the weed.[8] Inside the plant, the propargyl ester is rapidly hydrolyzed to the biologically active this compound acid.[8] This acid specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. By blocking this enzyme, this compound halts lipid production, leading to a breakdown of cell integrity and function, ultimately causing the death of the susceptible grass weed.[6][8]

Signaling Pathway: Mode of Action

Caption: Inhibition of ACCase by this compound leading to weed death.

References

- 1. genfarm.com.au [genfarm.com.au]

- 2. This compound-propargyl | C17H13ClFNO4 | CID 92431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106748986A - this compound-propargyl synthesis technique - Google Patents [patents.google.com]

- 4. Synthesis method of this compound-propargyl - Eureka | Patsnap [eureka.patsnap.com]

- 5. Discover NG - Herbicide Product & Label Information | Syngenta US [syngenta-us.com]

- 6. peptechbio.com [peptechbio.com]

- 7. This compound (Ref: CGA 193469) [sitem.herts.ac.uk]

- 8. Uses of this compound propargyl_Chemicalbook [chemicalbook.com]

- 9. This compound propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 10. Research on Synthesis Process of this compound-propargyl - Master's thesis - Dissertation [dissertationtopic.net]

- 11. CN105418494A - Preparation method of this compound propargyl - Google Patents [patents.google.com]

- 12. CN105532667A - this compound-propargyl wettable powder and preparation method thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Clodinafop-propargyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Clodinafop-propargyl, a selective post-emergence herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Core Concepts and Significance

This compound-propargyl is the prop-2-ynyl ester of this compound and is widely utilized for the control of annual grass weeds in cereal crops. Its efficacy is intrinsically linked to its formulation, which necessitates a thorough understanding of its solubility characteristics in different organic solvents. As a solid at room temperature with low water solubility, this compound-propargyl's dissolution in organic carriers is a critical parameter for developing stable and effective emulsifiable concentrates (EC) and other liquid formulations.[1] The active form of the herbicide is the R-enantiomer.[1]

Quantitative Solubility Data

The solubility of this compound-propargyl in a range of organic solvents at a standardized temperature is summarized in the table below. This data is essential for solvent selection during formulation development, ensuring the active ingredient remains in solution and is readily available for application.

| Organic Solvent | Solubility (g/L) at 25 °C |

| Acetone | 880[2][3] |

| Toluene | 690[2][3] |

| Ethanol | 97[3] |

| n-Octanol | 25[2] |

| n-Hexane | 0.0086[2][3] |

| Dimethyl Sulfoxide (DMSO) | 100,000 (100 mg/mL)[3] |

Experimental Protocols

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. For a substance like this compound-propargyl, the Shake-Flask Method is a widely recognized and reliable technique for determining its equilibrium solubility in organic solvents. This method is consistent with the principles outlined in methodologies such as CIPAC Method MT 181 .

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound-propargyl: Analytical standard of known purity.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents as required.

-

Glassware: Volumetric flasks, screw-capped conical flasks or vials, graduated cylinders.

-

Temperature-controlled shaker bath or incubator.

-

Centrifuge or filtration apparatus with solvent-compatible filters (e.g., PTFE, 0.45 µm).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

2. Preliminary Test (Optional but Recommended):

-

To estimate the approximate solubility, add a small, known amount of this compound-propargyl (e.g., 100 mg) to a 10 mL graduated cylinder.

-

Add the solvent in small, incremental volumes (e.g., 1 mL at a time).

-

After each addition, securely cap the cylinder and shake vigorously for a set period (e.g., 10 minutes).

-

Visually inspect for complete dissolution. The volume of solvent at which the solid completely dissolves provides a rough estimate of the solubility.

3. Main Solubility Determination (Shake-Flask Procedure):

-

Preparation of Test Samples:

-

Based on the preliminary test, weigh an amount of this compound-propargyl that will ensure an excess of undissolved solid at equilibrium into several screw-capped flasks.

-

Accurately add a known volume of the selected organic solvent to each flask.

-

-

Equilibration:

-

Place the sealed flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand at the test temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge an aliquot of the suspension at a constant temperature.

-

Filter an aliquot of the suspension through a solvent-compatible filter. Ensure the filtration apparatus is pre-warmed to the test temperature to prevent precipitation.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound-propargyl.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the sample.

-

-

Calculation and Reporting:

-

Calculate the solubility in g/L using the measured concentration and the dilution factor.

-

The experiment should be performed in replicate (e.g., triplicate) for each solvent, and the average solubility and standard deviation should be reported.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound-propargyl in an organic solvent using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

An In-depth Technical Guide to the Hydrolysis of Clodinafop-propargyl to Clodinafop Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of clodinafop-propargyl (B133425), a key transformation process for this widely used herbicide. The guide details the reaction kinetics, influencing factors, and standardized experimental protocols for studying this process.

Introduction

This compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] Its herbicidal activity relies on its conversion to the active metabolite, this compound acid.[1] This conversion is primarily achieved through hydrolysis of the propargyl ester group. Understanding the kinetics and mechanisms of this hydrolysis is crucial for assessing its environmental fate, biological activity, and for the development of analytical methods. This guide summarizes key data and methodologies related to the abiotic hydrolysis of this compound-propargyl.

The Hydrolysis Reaction

The core reaction is the cleavage of the ester bond in this compound-propargyl to yield this compound acid and propargyl alcohol. This reaction is significantly influenced by pH, with the rate increasing dramatically under neutral and alkaline conditions.[2] this compound acid is consistently identified as the major and often sole degradation product of abiotic hydrolysis.[2][3]

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of this compound-propargyl is highly dependent on the pH and temperature of the aqueous environment. The following tables summarize the reported half-life (DT50) values from various studies.

Table 1: Hydrolysis Half-life of this compound-propargyl at 20°C

| pH | Half-life (DT50) |

| 5 | 184 days |

| 7 | 64 hours |

| 9 | 2.2 hours |

| Source: Australian Pesticides and Veterinary Medicines Authority[2] |

Table 2: Hydrolysis Half-life of this compound-propargyl at 25°C

| pH | Half-life (DT50) |

| 4 | 17.9 days |

| 5 | 26.8 days |

| 7 | 4.8 days |

| 9 | 0.07 days (1.68 hours) |

| Source: FAO Specifications and Evaluations for Agricultural Pesticides[4] |

Table 3: Hydrolysis Half-life of this compound-propargyl in Various Environmental Conditions

| Medium | pH | Temperature | Half-life (DT50) |

| Buffer Solution | 4 | Not Specified | 18 days |